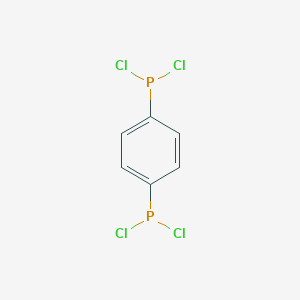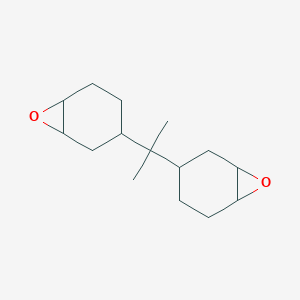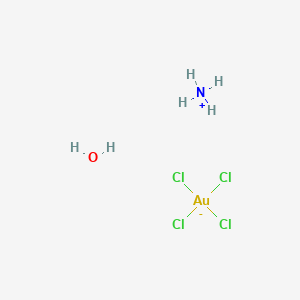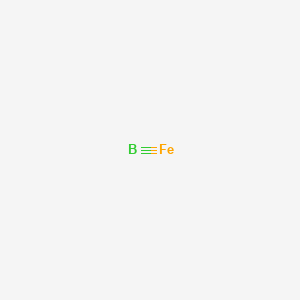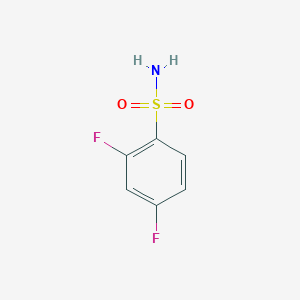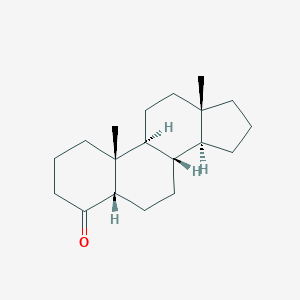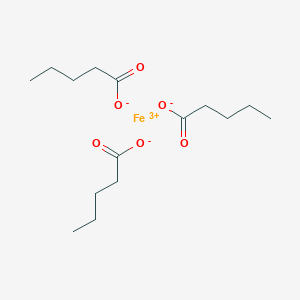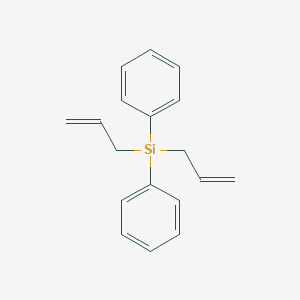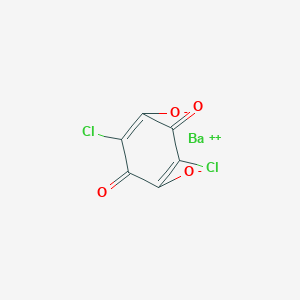
barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate is a chemical compound with the molecular formula C6H2Cl2O4Ba. This compound is a derivative of chloranilic acid, where the barium ion forms a salt with the dichloro-dihydroxy-benzoquinone structure. It is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate typically involves the reaction of chloranilic acid with barium hydroxide. The reaction is carried out in an aqueous medium, where chloranilic acid is dissolved and then reacted with a stoichiometric amount of barium hydroxide. The reaction mixture is then filtered to obtain the barium salt as a precipitate.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reaction vessels and more controlled conditions to ensure purity and yield. The process includes:
- Dissolving chloranilic acid in water.
- Adding barium hydroxide solution slowly with constant stirring.
- Maintaining the reaction temperature around 25-30°C.
- Filtering and washing the precipitate to remove impurities.
- Drying the product under vacuum to obtain the pure barium salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the hydroxy groups are oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Dichloroquinone derivatives.
Reduction: Dichlorohydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the manufacturing of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its ability to participate in redox reactions due to the presence of hydroxy and chloro groups. It can act as an electron donor or acceptor, making it useful in various catalytic processes. The molecular targets and pathways involved include:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Electron Transfer: Participates in electron transfer reactions, which are crucial in many biological and chemical processes.
Comparison with Similar Compounds
Chloranilic Acid: The parent compound with similar redox properties.
2,5-Dihydroxy-1,4-benzoquinone: A similar compound with hydroxy groups instead of chloro groups.
2,5-Dichloro-1,4-benzoquinone: Lacks the hydroxy groups but has similar chloro substitution.
Uniqueness: The presence of both chloro and hydroxy groups in barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate makes it unique in its reactivity and applications. The barium salt form also enhances its stability and solubility in certain solvents, making it more versatile for industrial and research applications.
Properties
CAS No. |
13435-46-6 |
|---|---|
Molecular Formula |
C6H2BaCl2O4 |
Molecular Weight |
346.31 g/mol |
IUPAC Name |
barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate |
InChI |
InChI=1S/C6H2Cl2O4.Ba/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H; |
InChI Key |
MKVTZPTZOROPDP-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Ba+2] |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.[Ba] |
| 13435-46-6 | |
physical_description |
Brown powder; [MSDSonline] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


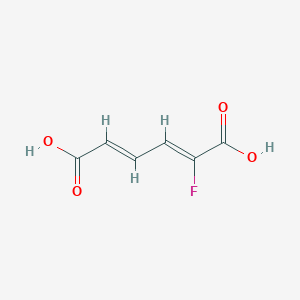


![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
